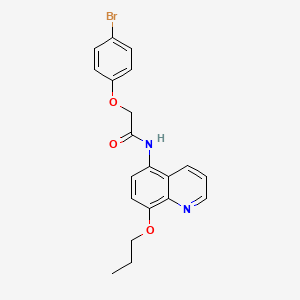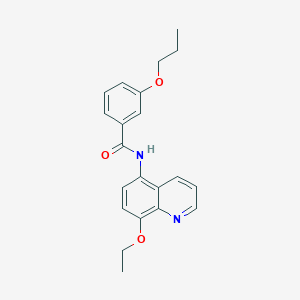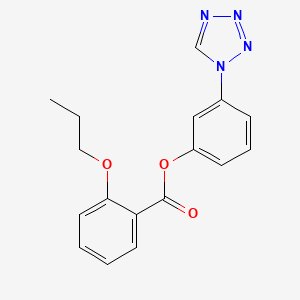
2-(4-bromophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide: , also known by its chemical formula C21H19BrN2O3 , is a synthetic compound with diverse applications. Its structure consists of a quinoline ring system, a bromophenyl group, and an acetamide moiety. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes:
Buchwald-Hartwig Amination: One common synthetic route involves coupling 4-bromophenol with 8-aminoquinoline using a palladium catalyst in the presence of a base. The resulting intermediate is then acetylated to yield the target compound .
Direct Bromination: Another approach is the direct bromination of 8-propoxyquinoline followed by nucleophilic substitution with acetamide .
Industrial Production: The industrial production of this compound typically employs the Buchwald-Hartwig amination method due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The bromophenyl group can undergo oxidation to form the corresponding phenolic compound.
Reduction: Reduction of the quinoline ring may lead to the formation of a tetrahydroquinoline derivative.
Substitution: The acetamide group is susceptible to nucleophilic substitution reactions.
Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent.
Amination: Palladium catalyst (e.g., Pd(OAc)₂), base (e.g., K₃PO₄), and solvent (e.g., DMF).
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base.
Major Products: The major product is the desired 2-(4-bromophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: It exhibits potential as an anti-inflammatory agent, kinase inhibitor, or antiparasitic drug.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Its use in the development of agrochemicals or pharmaceuticals is promising.
Wirkmechanismus
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
Obwohl es verwandte Chinolinderivate gibt, unterscheidet die einzigartige Kombination aus Bromphenylgruppe und Acetamidstelle 2-(4-Bromphenoxy)-N-(8-Propoxychinolin-5-yl)acetamid von seinen Gegenstücken.
: Buchwald, S. L., & Hartwig, J. F. (2007). Palladium-katalysierte Aminierung von Arylchloriden und -bromiden. Angewandte Chemie International Edition, 43(48), 6385–6388. : Patent: US20100317841A1. “Chinolinderivate und ihre Verwendung als Kinaseinhibitoren.” Link
Eigenschaften
Molekularformel |
C20H19BrN2O3 |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H19BrN2O3/c1-2-12-25-18-10-9-17(16-4-3-11-22-20(16)18)23-19(24)13-26-15-7-5-14(21)6-8-15/h3-11H,2,12-13H2,1H3,(H,23,24) |
InChI-Schlüssel |
RQGSIQKNIBGNPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)Br)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11328832.png)
![5-(3-Bromophenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B11328836.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11328840.png)



![3-(3-hydroxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328867.png)
![N,N-diethyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328868.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-phenoxyacetamide](/img/structure/B11328882.png)


![8-(3-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328911.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B11328923.png)
![4-methoxy-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11328933.png)
